

Vopimetostat vs. Other PRMT5 Inhibitors in MTAP-Null Cancers: A Comparative Guide

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Compound of Interest		
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The selective targeting of cancers with specific genetic vulnerabilities represents a leading frontier in oncology research. One such vulnerability arises from the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of all human cancers, with higher frequencies in specific malignancies like pancreatic and lung cancer. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), creating a unique therapeutic window for a new class of drugs: MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitors. This guide provides a detailed comparison of **Vopimetostat** (TNG462), a promising MTA-cooperative PRMT5 inhibitor, with other PRMT5 inhibitors in the context of MTAP-null cancers, supported by the latest experimental data.

The Rise of MTA-Cooperative PRMT5 Inhibition

PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression and cell proliferation, by methylating arginine residues on histone and non-histone proteins.[1] In cancer, PRMT5 is often overexpressed and is essential for the viability of rapidly dividing cells.[1]

The deletion of the MTAP gene, often co-deleted with the tumor suppressor CDKN2A, results in the intracellular accumulation of MTA.[2][3] MTA is a natural, weak inhibitor of PRMT5.[2][3] MTA-cooperative PRMT5 inhibitors, such as **Vopimetostat**, are designed to bind to the PRMT5-MTA complex with high affinity, potently and selectively inhibiting PRMT5 activity only in cancer cells with high MTA levels (i.e., MTAP-deleted cells).[4][5] This synthetic lethal



approach aims to spare normal, MTAP-proficient cells, potentially leading to a wider therapeutic index and improved safety profile compared to first-generation, non-selective PRMT5 inhibitors.

[6]

Comparative Efficacy in MTAP-Null Cancers

Clinical trial data has demonstrated the promising anti-tumor activity of **Vopimetostat** and other MTA-cooperative PRMT5 inhibitors in patients with MTAP-deleted solid tumors.



Inhibitor	Trial Identifier	Cancer Types	Key Efficacy Data
Vopimetostat (TNG462)	NCT05732831 (Phase 1/2)	Multiple Solid Tumors	Overall (all tumor types): ORR: 27%, DCR: 78%, mPFS: 6.4 months.[7] 2nd-line Pancreatic Cancer: ORR: 25%, mPFS: 7.2 months.[7][8] Histology Agnostic Cohort (excluding sarcoma): ORR: 49%, mPFS: 9.1 months.
MRTX1719	NCT05245500 (Phase 1/2)	Multiple Solid Tumors	Partial responses observed in patients with melanoma, gallbladder adenocarcinoma, mesothelioma, and non-small cell lung cancer.[2][9]
AMG 193	Phase 1	Multiple Solid Tumors	At active and tolerable doses (n=42): ORR: 21.4%. Responses seen in eight different tumor types, including NSCLC, pancreatic, and biliary tract cancer.[10]
GSK3326595 (Epizodesinostat)	NCT03614728 (Phase 1/2)	Myeloid Malignancies	Primarily evaluated in hematologic malignancies with splicing factor mutations, not specifically in a broad



			MTAP-null solid tumor population.[11]
PRT543	NCT03886831 (Phase 1)	Advanced Solid Tumors and Hematologic Malignancies	In recurrent/metastatic adenoid cystic carcinoma (not selected for MTAP-deletion), the ORR was 2% and the clinical benefit rate was 57%.[12]

Comparative Safety and Tolerability

A key differentiator for MTA-cooperative PRMT5 inhibitors is their potential for an improved safety profile due to their selective action in cancer cells.



Inhibitor	Key Treatment- Related Adverse Events (TRAEs)	Grade ≥3 TRAEs	Discontinuation due to TRAEs
Vopimetostat (TNG462)	Nausea (26%), anemia (20%), fatigue (19%), dysgeusia (19%), thrombocytopenia (13%) (predominantly Grade 1).[7]	Anemia (13%). No Grade 4 or 5 TRAEs reported.	No drug-related dose discontinuations reported as of Sept 1, 2025.
MRTX1719	Well-tolerated with no dose-limiting toxicities observed up to 400mg once daily. Notably, no dose-limiting adverse events typically associated with first-generation PRMT5 inhibitors (thrombocytopenia, anemia, neutropenia) were reported.	Not specified in the provided results.	Not specified in the provided results.
AMG 193	Nausea (48.8%), fatigue (31.3%), vomiting (30.0%).[10] [13]	Dose-limiting toxicities at doses ≥240 mg included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[10]	Not specified in the provided results.
GSK3326595 (Epizodesinostat)	Data not specifically available for MTAP-null solid tumors.	Data not specifically available for MTAP-null solid tumors.	Data not specifically available for MTAP-null solid tumors.



In adenoid cystic carcinoma patients, the most common

Grade 3 TRAEs were Anemia (16%),
anemia (16%) and thrombocytopenia thrombocytopenia (9%).[12]

(9%). No Grade 4/5
TRAEs were reported.

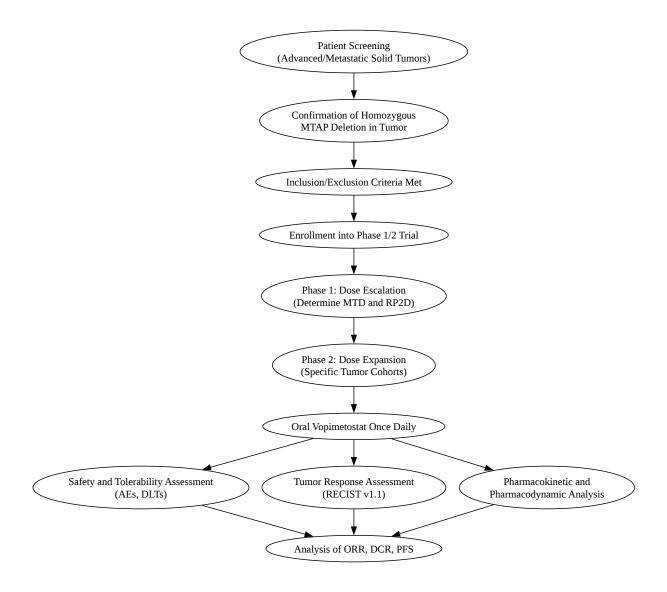
[12]

Signaling Pathways and Experimental Workflows



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Experimental Protocols

The clinical evaluation of **Vopimetostat** and other PRMT5 inhibitors follows rigorous, multiphase trial designs to establish safety, tolerability, and efficacy.

Vopimetostat (NCT05732831) Phase 1/2 Study Design:

This is a multi-center, open-label, first-in-human study in patients with solid tumors confirmed to have a homozygous MTAP deletion.

- Phase 1 (Dose Escalation): This phase was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of Vopimetostat. Patients received escalating doses of oral Vopimetostat once daily. The primary objectives were to assess safety and tolerability, including the incidence of dose-limiting toxicities (DLTs).[5]
- Phase 2 (Dose Expansion): In this phase, specific cohorts of patients with MTAP-deleted tumors (e.g., pancreatic cancer, non-small cell lung cancer) are enrolled to further evaluate the anti-tumor activity of Vopimetostat at the RP2D. The primary endpoint is typically Overall Response Rate (ORR) as assessed by RECIST v1.1. Secondary endpoints include Duration of Response (DoR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[5]

Key Inclusion Criteria for the **Vopimetostat** Trial:

- Age ≥18 years.
- Histologically or cytologically confirmed locally advanced, metastatic, and/or unresectable solid tumor.
- Documented bi-allelic (homozygous) deletion of MTAP in the tumor.[5]
- ECOG performance status of 0 or 1.[5]

Key Exclusion Criteria for the Vopimetostat Trial:

- Known allergies, hypersensitivity, or intolerance to Vopimetostat.
- Uncontrolled intercurrent illness.



Active infection requiring systemic therapy.[5]

MRTX1719 (NCT05245500) Phase 1/2 Study Design:

This trial aims to characterize the safety, tolerability, and pharmacokinetics of MRTX1719 in patients with advanced solid tumor malignancies harboring MTAP deletion.[14]

- Phase 1 (Dose Escalation): Patients received MRTX1719 orally once daily in 21-day cycles with dose escalations to determine the MTD.[4]
- Phase 1b/2 (Dose Expansion): Cohorts of patients with specific MTAP-deleted solid tumors are enrolled to further assess the safety and preliminary efficacy of MRTX1719.[14]

Key Inclusion Criteria for the MRTX1719 Trial:

- Histologically confirmed diagnosis of a solid tumor malignancy with homozygous deletion of the MTAP gene.
- Unresectable or metastatic disease with disease progression on or after standard therapies.
- Presence of a tumor lesion amenable to mandatory baseline and on-study biopsies for pharmacodynamic evaluation.[14]

Key Exclusion Criteria for the MRTX1719 Trial:

- Prior treatment with a PRMT5 or MAT2A inhibitor (Phase 2 only).
- Active brain metastases.
- Major surgery within 4 weeks of the first dose.[14]

Future Directions and Conclusion

Vopimetostat and other MTA-cooperative PRMT5 inhibitors have demonstrated significant promise as a targeted therapy for a well-defined patient population with MTAP-deleted cancers. The clinical data for **Vopimetostat**, in particular, shows encouraging efficacy and a favorable safety profile, supporting its potential as a best-in-class agent.[7]



Future research will focus on:

- Pivotal Trials: Tango Therapeutics is planning a pivotal trial for Vopimetostat in second-line MTAP-deleted pancreatic cancer, expected to begin in 2026.[8]
- Combination Therapies: Ongoing studies are evaluating **Vopimetostat** in combination with other targeted agents, such as RAS inhibitors, which could further enhance its anti-tumor activity in specific patient populations.
- Expansion to Other Tumor Types: The positive data from the histology-agnostic cohort suggests the potential for **Vopimetostat** in a broader range of MTAP-deleted cancers.

In conclusion, the development of MTA-cooperative PRMT5 inhibitors represents a significant advancement in precision oncology. **Vopimetostat**, with its robust clinical data and favorable safety profile, is a leading candidate in this class, offering a potential new standard of care for patients with MTAP-deleted cancers. Direct head-to-head comparative trials will be necessary to definitively establish the superior agent among the emerging MTA-cooperative PRMT5 inhibitors.

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